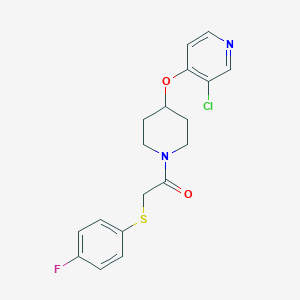

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Descripción

The compound 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a heterocyclic molecule featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and a thioether-linked 4-fluorophenyl moiety. Its structure integrates aromatic and aliphatic components, which are common in bioactive molecules targeting receptors or enzymes.

Propiedades

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2S/c19-16-11-21-8-5-17(16)24-14-6-9-22(10-7-14)18(23)12-25-15-3-1-13(20)2-4-15/h1-5,8,11,14H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKKQONQBOQHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the formation of the piperidine ring and subsequent attachment of the chloropyridinyl and fluorophenylthio groups. Common reagents include thionyl chloride, fluorobenzene, and piperidine. The reactions are generally conducted under controlled conditions to ensure the correct substitution patterns and functional group placements.

Industrial Production Methods: : Industrially, this compound can be produced using automated chemical reactors that maintain precise temperature, pressure, and solvent conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate specific reaction steps, particularly in the formation of the thioether linkage.

Análisis De Reacciones Químicas

Types of Reactions: : 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: : Converts sulfides to sulfoxides or sulfones.

Reduction: : Involves the reduction of the nitro or carbonyl groups.

Substitution: : Nucleophilic substitution reactions are common, particularly involving the chloropyridinyl and fluorophenyl groups.

Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Conditions often involve mild heating or the use of organic solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed: : Major products include sulfoxides and sulfones from oxidation, reduced amines from reduction, and various substituted products depending on the nucleophile used in substitution reactions.

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research due to its versatile reactivity and potential biological activity:

Chemistry: : Employed as an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its interactions with biological molecules and potential as a therapeutic agent.

Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.

Industry: : Utilized in the development of new materials and as a catalyst in organic synthesis.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The 3-chloropyridinyl and 4-fluorophenyl groups enable it to bind to specific active sites, modulating the activity of target proteins and pathways. The piperidinyl group enhances its solubility and bioavailability.

Comparación Con Compuestos Similares

Structural Analogues with Piperidine/Piperazine Moieties

Piperidine and piperazine derivatives are prevalent in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a comparison of the target compound with structurally related analogues:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations :

- Thioether vs. Sulfonyl Groups : The 4-fluorophenylthio group in the target compound differs from sulfonyl groups in 7e , which may reduce oxidative instability but increase lipophilicity.

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 5c, 7e) often exhibit higher solubility in polar solvents compared to piperidine-based compounds due to additional nitrogen atoms .

Substituent Effects on Physicochemical Properties

- 4-Fluorophenylthio vs. 4-Chlorophenoxy: The thioether in the target compound is less polar than the phenoxy group in 7b , which may affect membrane permeability.

Spectroscopic Characterization

- NMR and LCMS : Analogues like 5c and 7e were validated using 1H/13C NMR and LCMS, confirming substituent positions and purity . Similar methods would apply to the target compound.

- HRMS : Compound 7b was characterized by HRMS (C24H21ClFN4O2S, [M+H]+ 483.10578), a technique critical for verifying molecular mass in complex heterocycles.

Actividad Biológica

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, which include a chloropyridinyl moiety and a piperidinyl group, suggest various biological activities, particularly in neuropharmacology and enzyme inhibition.

The molecular formula of the compound is , with a molecular weight of 360.84 g/mol. The presence of the chloropyridinyl group enhances its biological activity and makes it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may act as an inhibitor for certain enzymes or as an antagonist at receptor sites, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various targets:

1. Neuropharmacological Effects

Studies have shown that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The binding affinity of this compound to neurotransmitter receptors suggests it may modulate synaptic transmission.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has demonstrated potential inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in cholinergic signaling.

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 157.31 | |

| Butyrylcholinesterase | 46.42 |

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

- Neuroprotective Effects : A study indicated that derivatives of piperidine compounds exhibit protective effects against neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Related compounds have shown promising results against various pathogens, indicating that this class of compounds may also possess antimicrobial properties worth exploring further.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity |

|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Antitumor activity |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.